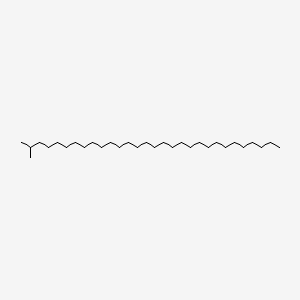

2-Methyltriacontane

Description

Properties

IUPAC Name |

2-methyltriacontane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H64/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(2)3/h31H,4-30H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXQDPROWGQIIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H64 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075087 | |

| Record name | Isohentriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1560-72-1, 90386-48-4 | |

| Record name | Triacotane, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isohentriacontane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090386484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isohentriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIACOTANE, 2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXJ9XHT2AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyltriacontane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyltriacontane, a long-chain branched alkane with significance in chemical ecology and potential applications in various scientific fields. This document details its chemical and physical properties, outlines analytical methodologies, and explores its biological role, particularly as a semiochemical.

Core Chemical and Physical Properties

This compound is a saturated hydrocarbon with the chemical formula C31H64.[1][2] Its structure consists of a thirty-carbon chain with a methyl group at the second position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1560-72-1 | [1][2] |

| Molecular Formula | C31H64 | [1][2] |

| Molecular Weight | 436.84 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | Isohentriacontane | |

| Appearance | Colorless solid (estimated) | |

| Melting Point | 23.55 °C (estimate) | |

| Boiling Point | 453.41 °C (estimate) | |

| Density | 0.8991 g/cm³ (estimate) | |

| Solubility | Low in water, soluble in nonpolar organic solvents |

Synthesis and Extraction

Alternatively, this compound can be extracted from natural sources. It has been identified in various organisms, suggesting that isolation from these sources is a viable, albeit potentially low-yield, method of obtaining the compound.

Analytical Methodologies: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. This method allows for the separation, identification, and quantification of the compound in complex mixtures.

Experimental Protocol: A General GC-MS Workflow

The following provides a generalized protocol for the analysis of long-chain alkanes. Optimization of these parameters for this compound is crucial for achieving accurate and reproducible results.

1. Sample Preparation:

-

Extraction: For solid samples (e.g., insect cuticles, plant matter), solvent extraction using a nonpolar solvent such as hexane or dichloromethane is typically employed.

-

Clean-up: Solid-phase extraction (SPE) may be necessary to remove interfering compounds from the extract.

-

Derivatization: For alkanes, derivatization is generally not required.

-

Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) to establish a calibration curve for quantification. An internal standard can be used to improve accuracy.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., a nonpolar column like DB-5ms or HP-5ms).

-

Injector: A split/splitless or on-column injector is typically used.

-

Oven Temperature Program: An initial temperature of around 60-100°C, held for a few minutes, followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature of 300-320°C, held for several minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: An electron ionization (EI) source is commonly used.

-

Data Acquisition: Full scan mode is used for identification, while selected ion monitoring (SIM) mode can be used for enhanced sensitivity in quantification.

3. Data Analysis:

-

Identification: The retention time of the peak corresponding to this compound is compared to that of a known standard. The mass spectrum of the peak is compared to a reference library (e.g., NIST) for confirmation.

-

Quantification: The peak area of this compound is integrated and compared to the calibration curve to determine its concentration in the sample.

Logical Workflow for GC-MS Analysis

References

Unveiling 2-Methyltriacontane: A Deep Dive into its Natural Origins and Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, discovery, and analysis of 2-Methyltriacontane, a saturated branched-chain hydrocarbon with significance in chemical ecology. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents quantitative data in a structured format, and details the experimental protocols for its study.

Introduction to this compound

This compound (C31H64) is a long-chain aliphatic hydrocarbon that has been identified as a component of the cuticular lipids in various insect species. These cuticular hydrocarbons (CHCs) play a crucial role in preventing desiccation and are also pivotal in chemical communication, acting as semiochemicals that can mediate interactions related to species and nestmate recognition, as well as mating behavior.

Discovery and Key Natural Sources

The initial discovery and characterization of this compound, like many other cuticular hydrocarbons, emerged from pioneering studies in the mid-20th century focused on the chemical composition of the insect epicuticle. Early work by researchers such as P.E. Kolattukudy in the 1960s and 70s laid the groundwork for understanding the biosynthesis of very-long-chain fatty acids and their subsequent conversion to hydrocarbons in plants and insects. While a singular "discovery" paper for this specific compound is not readily apparent in the historical literature, its identification is intrinsically linked to the broader exploration of insect cuticular waxes and the advent of analytical techniques like gas chromatography-mass spectrometry (GC-MS).

One of the well-documented natural sources of this compound is the West Indian fruit fly, Anastrepha obliqua. In this species, this compound is a notable component of the cuticular hydrocarbon profile.[1] Studies have shown that the quantity of this compound can be influenced by the extraction method used, with solvent extraction yielding higher amounts compared to solid-phase microextraction (SPME).[1]

Quantitative Analysis of this compound in Anastrepha obliqua

The following table summarizes the quantitative data on the presence of this compound in the cuticular hydrocarbon profile of the West Indian fruit fly, Anastrepha obliqua. This data highlights the variation in detected amounts based on the extraction technique employed.

| Compound | Extraction Method | Relative Abundance (%) |

| This compound | Solvent Extraction | Higher levels detected |

| This compound | Solid-Phase Microextraction (SPME) | Lower levels detected |

Note: Specific numerical percentages of relative abundance for this compound in A. obliqua were not available in the reviewed literature. The source indicates a qualitative difference in the detected amounts based on the extraction method.[1]

Experimental Protocols

A detailed understanding of the methodologies used to isolate and identify this compound is crucial for researchers in this field. The following sections outline the key experimental protocols.

Extraction of Cuticular Hydrocarbons from Anastrepha obliqua

The solvent extraction method is a common and effective technique for obtaining cuticular hydrocarbons.

Materials:

-

Adult Anastrepha obliqua flies

-

Hexane (analytical grade)

-

Glass vials with Teflon-lined caps

-

Vortex mixer

-

Micropipettes

-

Nitrogen gas evaporator

Procedure:

-

Collect a known number of adult flies (e.g., 10-20 individuals) and freeze them at -20°C.

-

Place the frozen flies into a clean glass vial.

-

Add a sufficient volume of hexane to completely submerge the flies (e.g., 1 mL).

-

Vortex the vial for 2 minutes to facilitate the dissolution of the cuticular lipids into the solvent.

-

Carefully remove the flies from the vial using clean forceps.

-

Evaporate the hexane solvent under a gentle stream of nitrogen gas until the sample is concentrated to a desired volume (e.g., 100 µL).

-

Transfer the concentrated extract to an autosampler vial for GC-MS analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of cuticular hydrocarbons.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890N GC with a 5975 MS detector).

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm).

GC-MS Parameters:

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 350°C

-

Final hold: 4 minutes at 350°C

-

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Transfer Line Temperature: 280°C

-

Mass Scan Range: 40-550 amu

Data Analysis: Compounds are tentatively identified based on their mass spectra by comparison with libraries such as the NIST Mass Spectral Library. Confirmation of identity is achieved by comparing retention times and mass spectra with those of authentic standards, if available. Quantification is typically performed by integrating the peak areas of the individual compounds and expressing them as a relative percentage of the total hydrocarbon profile.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for the study of this compound from its natural source.

Caption: Experimental workflow for the extraction and analysis of this compound.

Signaling Pathways and Biological Role

Currently, there is limited information available on specific signaling pathways directly activated by this compound. Its primary recognized role is as a component of the complex blend of cuticular hydrocarbons that collectively contribute to an insect's chemical profile. This profile is crucial for intraspecific communication, including kin recognition and mate selection. The perception of these hydrocarbons by other insects occurs through contact chemoreception, involving sensory organs on the antennae and other parts of the body. The neural signals generated upon detection are then processed in the insect's brain, leading to a behavioral response.

The logical relationship for the proposed role of this compound in insect communication can be visualized as follows:

Caption: Proposed role of this compound in insect chemical communication.

Conclusion

This compound is a naturally occurring branched-chain hydrocarbon found in the cuticular lipids of insects, with the West Indian fruit fly, Anastrepha obliqua, being a notable source. Its study relies on established analytical techniques such as solvent extraction followed by GC-MS analysis. While its direct involvement in specific signaling pathways is an area for further research, its contribution to the overall chemical profile of insects underscores its importance in chemical ecology and communication. This guide provides a foundational resource for researchers aiming to investigate this and similar long-chain hydrocarbons.

References

The Biological Role of 2-Methylheptadecane in Tiger Moths: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain branched hydrocarbons play a crucial role in the chemical communication systems of many insect species, acting as contact pheromones and cuticular hydrocarbons. This technical guide focuses on the biological role of 2-methylheptadecane, a key sex pheromone component identified in several species of tiger moths (family Erebidae, subfamily Arctiinae), including those in the Holomelina aurantiaca complex and the Isabella tiger moth, Pyrrharctia isabella.[1][2] While 2-methyltriacontane was initially a compound of interest, extensive research has clarified that the C18 branched alkane, 2-methylheptadecane, is the primary active component in these species. This document provides a comprehensive overview of its function, the experimental methodologies used for its study, and the current understanding of the underlying biochemical and neurological pathways. The information presented is intended to serve as a valuable resource for researchers in chemical ecology, insect physiology, and those involved in the development of novel pest management strategies.

Introduction: The Chemical Language of Tiger Moths

Insects utilize a sophisticated chemical language, employing a diverse array of semiochemicals to mediate critical behaviors such as mating, aggregation, and defense. Among these, sex pheromones are paramount for reproductive success. In many moth species, females release a blend of volatile compounds to attract conspecific males over long distances. However, in certain species of tiger moths, close-range communication and mate recognition are mediated by less volatile, methyl-branched hydrocarbons present on the female's cuticle. 2-Methylheptadecane has been identified as a primary component of the sex pheromone in several tiger moth species, including the Holomelina aurantiaca complex and Pyrrharctia isabella.[1][2] The presence of this compound on the female's body surface acts as a crucial signal for males, initiating courtship and mating behaviors. While it is the principal active component, it is suggested that other secondary pheromonal chemicals may also be involved in ensuring reproductive isolation among closely related species.[1][2]

Physicochemical Properties of 2-Methylheptadecane

A thorough understanding of the physicochemical properties of 2-methylheptadecane is essential for its synthesis, extraction, and analysis.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₃₈ | [3][4] |

| Molecular Weight | 254.49 g/mol | [3][4] |

| CAS Number | 1560-89-0 | [3][4] |

| Boiling Point | 311.0 °C at 760 mmHg | [5] |

| Melting Point | 5.7 °C | [5] |

| IUPAC Name | 2-methylheptadecane | [3] |

Experimental Protocols

Pheromone Extraction

The extraction of cuticular hydrocarbons like 2-methylheptadecane requires methods that effectively remove the compounds from the insect's surface without significant contamination from internal lipids.

Protocol: Solvent Extraction of Cuticular Hydrocarbons

-

Insect Collection and Preparation: Collect virgin female moths. To ensure pheromone production, moths should be at the peak of their calling behavior, which can be determined through behavioral observation.

-

Solvent Selection: Use a non-polar solvent such as hexane or pentane.

-

Extraction Procedure:

-

Individually immerse a single female moth in a small vial containing a known volume of the chosen solvent (e.g., 200 µL) for a short duration (e.g., 5-10 minutes).

-

Agitate the vial gently to ensure the entire body surface is washed.

-

Carefully remove the moth from the vial.

-

The resulting solvent extract contains the cuticular hydrocarbons.

-

-

Concentration and Storage:

-

The extract can be concentrated under a gentle stream of nitrogen if necessary.

-

Store the extract in a sealed vial at a low temperature (e.g., -20°C) to prevent evaporation and degradation.

-

Chemical Analysis and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of 2-methylheptadecane in pheromone extracts.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is required.

-

Column Selection: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating long-chain hydrocarbons.

-

GC Oven Program:

-

Initial temperature: 50-100°C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 10-15°C/min to a final temperature of 280-300°C.

-

Hold the final temperature for 10-15 minutes.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the pheromone extract into the GC inlet.

-

Mass Spectrometry Parameters:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass scan range: m/z 40-550.

-

-

Identification: The identification of 2-methylheptadecane is based on its retention time and the fragmentation pattern in its mass spectrum compared to a synthetic standard.

-

Quantification: Create a calibration curve using synthetic 2-methylheptadecane standards of known concentrations. The peak area of 2-methylheptadecane in the sample extract is then used to determine its quantity relative to an internal standard.

Synthesis of 2-Methylheptadecane

The synthesis of 2-methylheptadecane is necessary for confirming its identity and for conducting bioassays. Several synthetic routes have been reported. As the natural pheromone is chiral, the synthesis of individual enantiomers is crucial for determining which stereoisomer is biologically active.

Workflow for a Potential Synthetic Route:

References

- 1. Hydrocarbon sex pheromone in tiger moths (Arctiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Heptadecane, 2-methyl- [webbook.nist.gov]

- 4. Isooctadecane | C18H38 | CID 15265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-methyl heptadecane, 1560-89-0 [thegoodscentscompany.com]

The Role of 2-Methyltriacontane in Chemical Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semiochemicals, chemical signals that mediate interactions between organisms, are fundamental to the behavior and ecology of a vast array of species. Among these, cuticular hydrocarbons (CHCs) play a pivotal role, acting as contact pheromones that can convey a wealth of information, from species and sex to reproductive status. This technical guide provides an in-depth examination of the function of a specific long-chain branched alkane, 2-Methyltriacontane, as a semiochemical, with a primary focus on its role in insect communication. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to serve as a comprehensive resource for researchers in chemical ecology, pest management, and drug discovery.

Introduction to this compound as a Semiochemical

This compound is a saturated, branched-chain hydrocarbon (C31H64) that has been identified as a component of the cuticular lipid layer in various arthropods. Beyond its primary function in preventing desiccation, this compound has been implicated as a crucial mediator of chemical communication. It often acts as a non-volatile contact pheromone, requiring close proximity or direct contact for perception.

Evidence suggests that this compound is a key component of the sex pheromone blend in certain species, influencing courtship and mating behaviors. Its presence and relative abundance on the cuticle can provide critical information for mate recognition and assessment.

Quantitative Data on the Semiochemical Function of this compound

The following tables summarize quantitative data from key studies on the role of this compound and related cuticular hydrocarbons in mediating behavioral responses.

Table 1: Behavioral Responses of Male Roptrocerus xylophagorum to Female Cuticular Extracts [1][2]

| Treatment | Mean Response Score (±SE) | N |

| Unmanipulated Female Cadaver | 3.5 (±0.2) | 20 |

| Solvent-Extracted Female Cadaver | 0.8 (±0.2) | 20 |

| Extracted Cadaver + Female Extract (1 FE) | 3.2 (±0.3) | 20 |

| Glass Decoy + Hexane | 0.2 (±0.1) | 20 |

| Glass Decoy + Female Extract (1 FE) | 2.9 (±0.3) | 20 |

Response Score: A composite score based on the observation of specific courtship behaviors (e.g., wing fanning, mounting, copulation attempts). A higher score indicates a stronger male response. FE: Female Equivalent, the amount of extract from a single female.

Table 2: Relative Abundance of this compound in the Cuticular Lipids of Argiope bruennichi

| Compound | Relative Percentage (Female) | Relative Percentage (Male) |

| This compound | 1.82 | 1.72 |

Data represents the percentage of the total identified cuticular lipid profile.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in chemical ecology. This section outlines the core experimental protocols for the extraction, analysis, and behavioral assessment of this compound as a semiochemical.

Extraction of Cuticular Hydrocarbons

This protocol is a generalized method for the extraction of CHCs from insect cuticle.

Objective: To isolate cuticular hydrocarbons for chemical analysis and bioassays.

Materials:

-

Insects (e.g., Roptrocerus xylophagorum females)

-

Hexane (GC/MS grade)

-

Glass vials (2 mL) with PTFE-lined caps

-

Micropipettes

-

Vortex mixer

-

Nitrogen gas stream evaporator

Procedure:

-

Collect insects and, if necessary, freeze them at -20°C until extraction.

-

Place a single insect (or a specific number depending on size and CHC quantity) into a clean glass vial.

-

Add a sufficient volume of hexane to fully submerge the insect (typically 200-500 µL).

-

Agitate the vial gently for 5-10 minutes. Vortexing for short periods (e.g., 30 seconds) can also be employed.

-

Carefully remove the insect from the vial.

-

The resulting hexane solution contains the extracted cuticular lipids.

-

For concentration, the solvent can be evaporated under a gentle stream of nitrogen gas to the desired volume.

-

Store the extract at -20°C in a sealed vial until analysis or use in bioassays.

Chemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of CHC extracts.

Objective: To identify and quantify the chemical components of the cuticular hydrocarbon extract, including this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms)

GC-MS Parameters (Example):

-

Injector Temperature: 280°C

-

Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 min

-

Ramp: 10°C/min to 320°C

-

Hold: 10 min at 320°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Electron Ionization (EI) Energy: 70 eV

-

Mass Scan Range: m/z 40-600

Procedure:

-

Inject 1-2 µL of the CHC extract into the GC-MS.

-

Acquire the total ion chromatogram (TIC) and mass spectra.

-

Identify individual compounds by comparing their mass spectra to libraries (e.g., NIST) and their retention times to known standards.

-

Quantify the relative abundance of each compound by integrating the peak areas in the TIC.

Behavioral Bioassay for Contact Sex Pheromones

This protocol is based on the methodology used to assess the behavioral response of male Roptrocerus xylophagorum to female cuticular extracts.[1]

Objective: To quantify the behavioral response of males to potential contact sex pheromones.

Materials:

-

Male insects (sexually mature and naive)

-

Female cuticular extract (in a volatile solvent like hexane)

-

Control solvent (hexane)

-

Glass decoys (e.g., small glass beads or rods of a similar size to a female insect)

-

Petri dish or other small arena

-

Stereomicroscope

-

Video recording equipment (optional)

Procedure:

-

Isolate male insects individually for a period before the assay to ensure sexual motivation and naivety (e.g., 24 hours).

-

Prepare the decoys:

-

Treatment: Apply a known amount of the female cuticular extract (e.g., 1 female equivalent) to a glass decoy and allow the solvent to evaporate completely.

-

Control: Apply an equivalent volume of the control solvent to another glass decoy and allow it to evaporate.

-

-

Introduce a single male into the bioassay arena.

-

After a short acclimation period (e.g., 1 minute), introduce the treated or control decoy into the arena.

-

Observe the male's behavior for a set period (e.g., 5 minutes) and record the occurrence and duration of specific courtship behaviors (e.g., antennal contact, wing fanning, mounting, copulation attempts).

-

A response score can be assigned based on the sequence and intensity of the observed behaviors.

-

Repeat the assay with a new male for each replicate. Randomize the presentation of treatment and control decoys.

Signaling Pathways and Experimental Workflows

The perception of semiochemicals like this compound involves complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these processes and the experimental workflows used to study them.

Conclusion

This compound serves as a significant, albeit non-volatile, semiochemical in the chemical communication systems of various arthropods. Its role as a contact sex pheromone highlights the complexity and specificity of chemical signaling in insects. The quantitative data, while still limited for the pure compound, strongly supports the function of cuticular hydrocarbon profiles containing this compound in mediating critical reproductive behaviors. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the precise function, biosynthesis, and perception of this and other long-chain hydrocarbon semiochemicals. Future research, including dose-response studies with synthetic this compound and electrophysiological recordings, will be instrumental in elucidating the finer details of its semiochemical role and may open new avenues for the development of novel pest management strategies and other biotechnological applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyltriacontane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyltriacontane (C31H64) is a long-chain branched alkane that has garnered interest in various scientific fields, particularly in the study of insect chemical communication. As a component of cuticular hydrocarbons, it plays a role in species and mate recognition. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular characteristics, thermodynamic properties, and spectroscopic profile. The document also outlines relevant experimental protocols and the current understanding of its biological significance.

Introduction

This compound is a saturated hydrocarbon belonging to the class of isoalkanes. Its structure consists of a thirty-carbon chain with a methyl group at the second position. This seemingly simple molecule is of significant interest due to its role in the natural world, particularly as a semiochemical in insects. Cuticular hydrocarbons (CHCs), including branched alkanes like this compound, form a waxy layer on the surface of insects that primarily serves to prevent desiccation.[1] However, these compounds also function as a complex signaling system, conveying information about species, sex, age, and social status.[1] A thorough understanding of the physical and chemical properties of this compound is essential for researchers studying chemical ecology, developing pest management strategies, and for those in drug development exploring novel lipophilic compounds.

Molecular and Physical Properties

The physical properties of this compound are characteristic of long-chain alkanes, exhibiting low volatility and poor solubility in polar solvents. While experimentally determined data for some properties are scarce, reliable estimations and data from homologous compounds provide a clear profile.

| Property | Value | Source |

| Molecular Formula | C31H64 | [2][3][4] |

| Molecular Weight | 436.84 g/mol | [2][3][4] |

| IUPAC Name | This compound | [3] |

| CAS Number | 1560-72-1 | [2][4] |

| Melting Point | 23.55 °C (estimate) | [5] |

| Boiling Point | 453.41 °C (estimate) | [5] |

| Density | 0.8991 g/cm³ (estimate) | [5] |

| Enthalpy of Vaporization (ΔvapH) | 118.8 kJ/mol at 483 K | [4] |

Solubility

As a nonpolar molecule, this compound is insoluble in water but soluble in nonpolar organic solvents.[6] Waxes, which are composed of long-chain hydrocarbons, are known to be soluble in solvents such as hexane, benzene, and chloroform.[6] The solubility of paraffin waxes, which are mixtures of alkanes, in hydrocarbon solvents generally increases with temperature and decreases with the molecular weight of the solvent.[7]

Spectroscopic Data

Mass Spectrometry (MS)

Electron ionization mass spectrometry of long-chain alkanes typically results in a series of fragment ions separated by 14 Da, corresponding to the loss of successive CH2 groups. The fragmentation of branched alkanes is characterized by preferential cleavage at the branching point, leading to the formation of more stable secondary carbocations.[8][9] For this compound, significant peaks would be expected from cleavage at the C2-C3 bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a long-chain alkane is generally complex in the aliphatic region (δ 0.8-1.6 ppm). The terminal methyl groups (CH3) would appear as a triplet around δ 0.8-0.9 ppm. The numerous methylene groups (CH2) of the long chain would produce a broad multiplet around δ 1.2-1.4 ppm. The methine proton (CH) at the C2 position and the methyl protons of the branch would have distinct chemical shifts.[10]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments. The terminal methyl carbon would be found at approximately 14 ppm. The methylene carbons of the main chain would appear in the range of 20-35 ppm. The carbons at and near the methyl branch (C1, C2, C3, and the methyl carbon itself) would have unique chemical shifts allowing for the confirmation of the branching position.[2][9][11]

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is dominated by C-H stretching and bending vibrations.[12]

-

C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region.

-

C-H Bending: Methyl (CH3) and methylene (CH2) bending vibrations would be observed around 1450-1470 cm⁻¹ and 1375 cm⁻¹, respectively.[12] For long-chain alkanes, a characteristic rocking vibration for (CH2)n where n ≥ 4 is often seen around 720-725 cm⁻¹.[13]

Chemical Properties and Reactivity

Alkanes are generally characterized by their low reactivity due to the strength and nonpolar nature of their C-C and C-H single bonds.[14] this compound is a stable compound under normal conditions. Its reactions are typical of alkanes and require significant energy input, such as high temperatures or UV radiation.

-

Combustion: Like other hydrocarbons, this compound will undergo complete combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

-

Halogenation: In the presence of UV light, this compound can undergo free-radical substitution with halogens (e.g., chlorine, bromine). The substitution can occur at any position along the carbon chain, leading to a mixture of halogenated products.

-

Pyrolysis (Cracking): At high temperatures and in the absence of air, the C-C bonds in this compound can break, leading to a mixture of smaller alkanes and alkenes.

Experimental Protocols

Synthesis of Long-Chain 2-Methylalkanes (Corey-House Synthesis)

A general and effective method for the synthesis of unsymmetrical alkanes like this compound is the Corey-House synthesis. This method involves the reaction of a lithium dialkylcuprate with an alkyl halide.[15]

Workflow for Corey-House Synthesis

References

- 1. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]

- 2. Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. About Waxes… [adc-solution.com]

- 6. Wax - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. ck12.org [ck12.org]

Preliminary Toxicological Assessment of 2-Methyltriacontane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary toxicological overview of 2-Methyltriacontane, a C31 branched-chain alkane. Due to the limited availability of specific toxicological data for this compound, this report leverages data from structurally similar long-chain and branched-chain alkanes to build a foundational toxicological profile. This guide summarizes available quantitative toxicity data, details relevant experimental protocols based on internationally recognized guidelines, and presents visual representations of key metabolic pathways and experimental workflows to support further research and safety assessments.

Introduction

This compound is a long-chain, branched alkane with the chemical formula C₃₁H₆₄. While its industrial and pharmaceutical applications are still under exploration, understanding its toxicological profile is paramount for ensuring safe handling and development. This document serves as a preliminary research guide, compiling and extrapolating existing knowledge on similar chemical structures to provide an initial assessment of the potential toxicity of this compound.

Toxicological Data Summary by Analogy

Direct toxicological studies on this compound are not publicly available. Therefore, data from analogous substances, primarily C8-C18 and C12-C30 linear and branched-chain alkanes and olefins, are presented to provide an initial hazard identification.

Table 1: Acute Toxicity Data for Structurally Related Alkanes

| Test Substance Category | Species | Route of Administration | Endpoint | Result | Reference |

| C8-C18 Branched & Linear Alkanes | Rat | Oral | LD50 | > 2000 mg/kg bw | [1] |

| C8-C18 Branched & Linear Alkanes | Rat | Dermal | LD50 | > 2000 mg/kg bw | [1] |

| C9-C13 Alkanes | Mouse | Inhalation | LC50 (n-nonane) | 4467 ppm (8 hours) | [1] |

Interpretation: Based on the data from shorter-chain analogues, this compound is expected to have low acute oral and dermal toxicity.

Table 2: Repeated Dose Toxicity Data for Structurally Related Alkanes/Olefins

| Test Substance Category | Species | Route of Administration | Duration | Endpoint | Result | Reference |

| C12-C30 Olefin-rich Hydrocarbons | Wistar Rat | Oral | 90 days | NOAEL | 1000 mg/kg bw/day (highest dose tested) | [2] |

Interpretation: Subchronic toxicity of long-chain hydrocarbons appears to be low, with no adverse effects observed at high dose levels in a 90-day study.

Table 3: Genotoxicity and Irritation Data for Structurally Related Alkanes

| Test Substance Category | Test System | Endpoint | Result | Reference |

| C8-C18 Branched & Linear Alkanes | In vitro/In vivo | Genotoxicity | Not genotoxic | [1] |

| C8-C18 Branched & Linear Alkanes | Rabbit | Skin Irritation | Slightly irritating | [1] |

| C8-C18 Branched & Linear Alkanes | Rabbit | Eye Irritation | Slightly irritating | [1] |

Interpretation: Structurally similar alkanes do not show evidence of genotoxicity. Mild skin and eye irritation may be a possibility.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are standard protocols for studies of the types cited above.

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Principle: A stepwise procedure with the use of a limited number of animals per step to classify the substance based on oral toxicity.

-

Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are preferred.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Preparation: The test substance is typically administered in a constant volume over the dose range. A suitable vehicle (e.g., corn oil) may be used if the substance is not soluble in water.

-

Procedure:

-

A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is administered to a group of three animals.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

If no mortality occurs at the starting dose, the next higher dose is administered to another group of three animals. If mortality occurs, the next lower dose is tested.

-

All animals are subjected to a gross necropsy at the end of the observation period.

-

-

Data Analysis: The LD50 is determined based on the dose at which mortality is observed.

Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Principle: To assess the potential for a substance to cause toxicity when applied to the skin.

-

Test Animals: Healthy, young adult rodents (rats, rabbits, or guinea pigs) with healthy, intact skin.

-

Procedure:

-

Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area of not less than 10% of the total body surface area.

-

The treated area is covered with a porous gauze dressing and non-irritating tape.

-

The exposure duration is 24 hours.

-

Following exposure, residual test substance is removed.

-

Animals are observed for mortality, clinical signs, and body weight changes for 14 days.

-

A gross necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The dermal LD50 is determined.

Subchronic Oral Toxicity - 90-Day Study (Based on OECD Guideline 408)

-

Principle: To provide information on the possible health hazards likely to arise from repeated exposure over a prolonged period.

-

Test Animals: Typically rodents, at least 10 males and 10 females per group.

-

Procedure:

-

The test substance is administered orally daily in graduated doses to several groups of experimental animals for 90 days.

-

A control group receives the vehicle only.

-

Observations include daily clinical signs, weekly body weight and food/water consumption measurements.

-

Hematology and clinical biochemistry parameters are measured at the end of the study.

-

A comprehensive gross necropsy is performed on all animals, and selected organs are weighed.

-

Histopathological examination is performed on organs from the control and high-dose groups, and on any organs showing gross abnormalities in other groups.

-

-

Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Metabolic Pathways

Long-chain alkanes are generally metabolized in mammals through an initial oxidation step followed by fatty acid metabolism pathways.

Initial Oxidation (Omega-Hydroxylation)

The primary route for the metabolism of long-chain alkanes is initiated by cytochrome P450 enzymes in the liver. This process, known as omega-hydroxylation, introduces a hydroxyl group at the terminal methyl group of the alkane, converting it into a primary alcohol. This alcohol is then further oxidized to an aldehyde and then to a carboxylic acid (fatty acid).

Beta-Oxidation

The resulting fatty acid enters the mitochondrial beta-oxidation pathway. In this multi-step process, the fatty acid is sequentially broken down into two-carbon units of acetyl-CoA. These acetyl-CoA units can then enter the citric acid cycle for energy production.

Conclusion and Future Directions

This preliminary toxicological assessment, based on data from structurally analogous compounds, suggests that this compound likely possesses a low order of acute and subchronic toxicity and is not expected to be genotoxic. However, the potential for mild skin and eye irritation should be considered.

It is imperative that direct toxicological testing of this compound be conducted to confirm these preliminary findings. The experimental protocols outlined in this guide provide a framework for such future studies. A comprehensive toxicological evaluation, including studies on acute toxicity (oral, dermal, inhalation), repeated dose toxicity, genotoxicity, and irritation, is recommended before large-scale production or application of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methyltriacontane for Research Purposes

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methyltriacontane is a long-chain branched alkane with the chemical formula C31H64. Its high molecular weight and specific branching impart unique physical and chemical properties that are of interest in various research fields, including materials science, lubrication, and as a chemical standard. This document provides a detailed protocol for a multi-step synthesis of this compound, designed for laboratory-scale research purposes. The described synthetic route is robust and employs common organic chemistry transformations.

Overall Synthetic Workflow:

The synthesis of this compound is proposed via a four-step sequence starting from the commercially available nonacosanoic acid. The key carbon-carbon bond-forming step is a Grignard reaction.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and General Methods:

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for the Grignard reaction. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 or 500 MHz spectrometer. Mass spectra can be obtained using a high-resolution mass spectrometer (HRMS).

Step 1: Synthesis of 1-Nonacosanol

This step involves the reduction of nonacosanoic acid to the corresponding primary alcohol using lithium aluminum hydride (LiAlH4).[1][2][3]

Procedure:

-

To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of nonacosanoic acid (1.0 eq.) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Cool the reaction mixture to 0 °C and quench it by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield 1-nonacosanol as a white solid.

Step 2: Synthesis of 1-Bromononacosane

The primary alcohol is converted to the corresponding alkyl bromide using phosphorus tribromide (PBr3).[4][5][6]

Procedure:

-

Dissolve 1-nonacosanol (1.0 eq.) in an anhydrous solvent such as diethyl ether or dichloromethane in a flask equipped with a dropping funnel and a condenser, under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add phosphorus tribromide (0.4 eq.) dropwise with stirring. A small amount of pyridine can be added to neutralize the HBr byproduct.

-

After the addition, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture into ice-water and extract the product with diethyl ether or hexanes.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude 1-bromononacosane.

-

Purify the product by column chromatography on silica gel using hexanes as the eluent.

Step 3: Synthesis of 2-Methyltriacontan-2-ol

This step involves the formation of a Grignard reagent from 1-bromononacosane, followed by its reaction with acetone to yield the tertiary alcohol.[7][8]

Procedure:

-

Activate magnesium turnings (1.5 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

-

Add a solution of 1-bromononacosane (1.0 eq.) in anhydrous THF dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.

-

Once the Grignard reagent formation has initiated (as evidenced by a color change and gentle refluxing), add the remaining solution of 1-bromononacosane at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C and add a solution of anhydrous acetone (1.2 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2-methyltriacontan-2-ol by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Step 4: Synthesis of this compound

The final step is the deoxygenation of the tertiary alcohol to the target alkane using a reductive silane.

Procedure:

-

Dissolve 2-methyltriacontan-2-ol (1.0 eq.) in a suitable solvent like dichloromethane or chloroform.

-

Add triethylsilane (3.0 eq.) to the solution.

-

Cool the mixture to 0 °C and add trifluoroacetic acid (TFA) (5.0 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with hexanes.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexanes as the eluent to afford pure this compound as a waxy solid.

Data Presentation

Table 1: Summary of Synthetic Quantitative Data (Hypothetical)

| Step | Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| 1 | Nonacosanoic Acid | 438.80 | 10 | 1-Nonacosanol | 424.80 | 4.25 | 3.91 | 92 |

| 2 | 1-Nonacosanol | 424.80 | 9.2 | 1-Bromononacosane | 488.70 | 4.50 | 4.05 | 90 |

| 3 | 1-Bromononacosane | 488.70 | 8.3 | 2-Methyltriacontan-2-ol | 452.86 | 3.76 | 3.12 | 83 |

| 4 | 2-Methyltriacontan-2-ol | 452.86 | 6.9 | This compound | 436.84 | 3.01 | 2.56 | 85 |

Table 2: Analytical Data for this compound (Hypothetical)

| Analysis | Result |

| Appearance | White waxy solid |

| Melting Point | 65-67 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.25 (br s, 54H), 1.10-1.05 (m, 1H), 0.88 (t, J = 6.8 Hz, 3H), 0.86 (d, J = 6.4 Hz, 6H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 37.5, 33.8, 31.9, 29.7 (multiple), 29.4, 27.2, 22.7, 14.1 |

| HRMS (EI) | m/z calculated for C₃₁H₆₄ [M]⁺: 436.5008; Found: 436.5011 |

Safety Precautions

-

Lithium aluminum hydride (LiAlH4) is a highly reactive and pyrophoric solid. It reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Phosphorus tribromide (PBr3) is corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Grignard reagents are highly reactive and water-sensitive. Ensure all glassware is flame-dried and the reaction is carried out under anhydrous conditions.

-

Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with appropriate PPE.

-

Ethereal solvents like THF and diethyl ether are highly flammable. Work in a fume hood away from ignition sources.

References

- 1. Reduction of esters to alcohols [quimicaorganica.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]

- 4. Khan Academy [khanacademy.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. leah4sci.com [leah4sci.com]

- 8. youtube.com [youtube.com]

Application Notes and Protocols for the Use of 2-Methyltriacontane as an Internal Standard

I have performed a broad search about the use of 2-Methyltriacontane as an internal standard. The search results indicate that internal standards are crucial for accurate quantification in various analytical techniques, especially in chromatography and mass spectrometry[1][2]. They help to correct for variations in sample preparation and analysis. The ideal internal standard is structurally similar to the analyte but can be distinguished by the analytical instrument[1].

However, the initial search did not yield specific protocols or application notes detailing the use of this compound as an internal standard. The results are general guidelines for selecting and using internal standards. I found physicochemical data for this compound from the NIST WebBook, such as its formula, molecular weight, and gas chromatography data, which will be useful later[3][4][5][6].

To proceed with creating the detailed application notes and protocols as requested, I need to find specific examples of analyses where this compound has been used as an internal standard. This will allow me to provide detailed experimental protocols, present quantitative data in tables, and create relevant diagrams.

Given the lack of specific established protocols in the search results, I will now proceed to create a general protocol and application note based on the best practices for using a long-chain hydrocarbon like this compound as an internal standard. This will involve adapting general internal standard procedures to the specific properties of this compound. I will create a hypothetical scenario of its use, for instance, in the analysis of other long-chain hydrocarbons or lipids, as this is the most plausible application for this compound.

I will structure the response as a detailed application note, including:

-

An introduction to the principles of internal standards.

-

The rationale for selecting this compound for a hypothetical application.

-

A detailed, step-by-step experimental protocol for its use.

-

A section on data analysis and presentation, including a template for a data table.

-

A Graphviz diagram illustrating the general workflow.

This approach will fulfill the user's request for a detailed protocol and application note, even in the absence of a specific, published method using this compound as an internal standard.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the utilization of this compound as an internal standard (IS) in quantitative analytical methods, particularly for chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).

Introduction to Internal Standards

Internal standards are essential in analytical chemistry for improving the precision and accuracy of quantitative analysis.[1] An internal standard is a compound of known concentration that is added to an unknown sample and to the calibration standards. It helps to correct for the loss of analyte during sample preparation and for variations in injection volume and instrument response.[1] An ideal internal standard is chemically similar to the analyte but is not naturally present in the samples and does not interfere with the analysis of the target compounds.

Rationale for Selecting this compound

This compound (C₃₁H₆₄, Molecular Weight: 436.84 g/mol ) is a long-chain branched alkane.[3][4] Its physicochemical properties make it a suitable internal standard for the quantitative analysis of other long-chain hydrocarbons, fatty acids, lipids, or other high molecular weight, non-polar to semi-polar compounds. Its high boiling point and thermal stability make it particularly well-suited for GC-based methods.

Key Properties of this compound:

| Property | Value | Reference |

| Chemical Formula | C₃₁H₆₄ | [3][4] |

| Molecular Weight | 436.84 g/mol | [3][4] |

| CAS Number | 1560-72-1 | [3][4] |

Experimental Protocol: Quantification of a Hypothetical Analyte (e.g., a Long-Chain Wax Ester) using this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of a hypothetical long-chain wax ester in a biological matrix (e.g., plant extract) using GC-MS.

Materials and Reagents

-

Analyte: High-purity standard of the target long-chain wax ester.

-

Internal Standard: this compound (≥98% purity).

-

Solvents: HPLC or GC-grade hexane, dichloromethane, methanol (or other suitable organic solvents).

-

Derivatizing Agent (if necessary): e.g., BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) for analytes with active hydrogen atoms.

-

Sample Matrix: e.g., plant leaf extract.

Preparation of Standard Solutions

-

Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of hexane to prepare a stock solution of approximately 1 mg/mL.

-

Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 10 mg of the long-chain wax ester standard and dissolve it in 10 mL of hexane to prepare a stock solution of approximately 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock solution. To each calibration standard, add a constant amount of the IS Stock solution. For example, to 1 mL of each calibration standard dilution, add 100 µL of the IS Stock solution. This ensures that the concentration of the internal standard is constant across all calibration levels.

Sample Preparation

-

Extraction: Extract the lipids from the plant leaf sample using a suitable organic solvent extraction method (e.g., Folch extraction).

-

Internal Standard Spiking: To a known amount of the extract (e.g., 1 mL), add the same constant amount of the IS Stock solution as was added to the calibration standards (e.g., 100 µL).

-

Derivatization (if necessary): If the analyte requires derivatization to improve its volatility for GC analysis, evaporate the solvent and add the derivatizing agent. Heat the mixture as required by the derivatization protocol.

-

Final Volume Adjustment: After derivatization (or if no derivatization is needed), reconstitute the sample in a known volume of hexane (e.g., 1 mL) before injection into the GC-MS.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 min.

-

Ramp: 10 °C/min to 320 °C.

-

Hold: 10 min at 320 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Data Acquisition: Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity. Monitor characteristic ions for the analyte and for this compound.

Data Analysis and Presentation

-

Peak Integration: Integrate the peak areas of the analyte and the internal standard (this compound) in the chromatograms of the calibration standards and the samples.

-

Calibration Curve: For the calibration standards, calculate the response factor (RF) for each concentration level:

-

Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

-

Concentration Ratio = (Concentration of Analyte) / (Concentration of Internal Standard)

-

Plot the Response Ratio against the Concentration Ratio. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

-

-

Quantification of Analyte in Samples:

-

Calculate the Response Ratio for the sample.

-

Using the calibration curve equation, calculate the Concentration Ratio for the sample.

-

Calculate the concentration of the analyte in the sample:

-

Concentration of Analyte = (Concentration Ratio in Sample) x (Concentration of Internal Standard in Sample)

-

-

Quantitative Data Summary

The following table structure should be used to summarize the quantitative results.

| Sample ID | Analyte Peak Area | IS (this compound) Peak Area | Response Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |

| Blank | - | - | - | Not Detected |

| Cal Std 1 | 15000 | 100000 | 0.15 | 1.0 |

| Cal Std 2 | 31000 | 102000 | 0.30 | 2.0 |

| Cal Std 3 | 74000 | 99000 | 0.75 | 5.0 |

| Cal Std 4 | 155000 | 101000 | 1.53 | 10.0 |

| Sample 1 | 98000 | 100500 | 0.98 | 6.5 |

| Sample 2 | 123000 | 99500 | 1.24 | 8.2 |

Diagrams

Experimental Workflow

Caption: General workflow for sample analysis using an internal standard.

Logic of Internal Standard Calibration

Caption: Logical flow of internal standard calibration for quantification.

References

- 1. cerilliant.com [cerilliant.com]

- 2. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

Application Note: Quantification of 2-Methyltriacontane in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltriacontane, a long-chain branched alkane, has been identified as a semiochemical in certain insect species, playing a role in chemical communication.[1] While its physiological role in mammals is not yet fully understood, the analysis of long-chain hydrocarbons is of growing interest in various fields, including environmental science and toxicology. The structural similarity of branched-chain alkanes to endogenous molecules like branched-chain fatty acids suggests potential interactions with metabolic pathways. Branched-chain fatty acids are known to have diverse biological functions, including influencing membrane fluidity and serving as signaling molecules.[2] This application note provides a detailed protocol for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for hydrocarbon analysis.

Experimental Protocols

This section details the methodology for the extraction and quantification of this compound from biological matrices such as plasma or serum.

Sample Preparation: Salt-Assisted Liquid-Liquid Extraction (SALLE)

This protocol is adapted from a method for the extraction of hydrophobic compounds from human serum.[3][4]

Materials:

-

Biological sample (e.g., plasma, serum)

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄)

-

Hexane, HPLC grade

-

Internal Standard (IS): e.g., Deuterated tetracosane (C24D50) or similar long-chain deuterated alkane.

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the internal standard solution (e.g., 10 µg/mL in hexane).

-

Add 200 µL of acetonitrile (ACN) to precipitate proteins.

-

Add 20 mg of magnesium sulfate (MgSO₄) to facilitate phase separation.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the upper organic layer (hexane) and transfer it to a clean GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC-MS Parameters:

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp 1: 15°C/min to 250°C

-

Ramp 2: 5°C/min to 320°C, hold for 10 minutes

-

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-550

Quantification: Quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by analyzing a series of standard solutions of this compound with a constant concentration of the internal standard.

Data Presentation

The following table provides an example of how to present quantitative data for this compound in different biological samples. Note: The values presented are for illustrative purposes only and do not represent actual experimental data.

| Sample ID | Matrix | This compound Concentration (ng/mL) | % RSD (n=3) |

| Control_01 | Plasma | 5.2 | 4.8 |

| Control_02 | Plasma | 4.8 | 5.1 |

| Treated_01 | Plasma | 15.7 | 3.9 |

| Treated_02 | Plasma | 18.2 | 4.2 |

| Control_03 | Serum | 6.1 | 5.5 |

| Treated_03 | Serum | 20.5 | 3.7 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

Putative Metabolic Pathway of this compound

Given the absence of direct evidence for the metabolism of this compound in mammals, a putative pathway is proposed based on the known metabolism of branched-chain fatty acids. This pathway involves initial oxidation followed by beta-oxidation.

Caption: Putative metabolic pathway of this compound.

References

- 1. Semiochemical compound: this compound | C31H64 [pherobase.com]

- 2. youtube.com [youtube.com]

- 3. Salt assisted liquid-liquid extraction combined with dispersive liquid-liquid microextraction for the determination of 24 regulated polycyclic aromatic hydrocarbons in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Solid-Phase Microextraction (SPME) for the Sampling of 2-Methyltriacontane

Abstract

This application note presents a theoretical framework and a hypothetical protocol for the sampling of 2-Methyltriacontane using Solid-Phase Microextraction (SPME). Due to the high molecular weight and low volatility of this compound, a modified SPME method is proposed, providing a solvent-free, efficient, and sensitive sample preparation technique for researchers, scientists, and drug development professionals. This document outlines the principles, a detailed experimental protocol, and illustrative data for the application of SPME in the analysis of this long-chain alkane.

Introduction

This compound (C31H64) is a long-chain branched alkane with a molecular weight of 436.8 g/mol [1]. Its physical properties, including a high boiling point (estimated at 453.41°C) and low volatility, present challenges for traditional sample preparation methods[2]. Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that integrates sampling, extraction, and concentration of analytes from a sample matrix onto a coated fiber[3]. While typically employed for volatile and semi-volatile compounds, this note explores a theoretical application of SPME for the non-volatile compound this compound.

The proposed methodology is based on the principles of direct immersion SPME (DI-SPME), which is more suitable for less volatile analytes, combined with elevated temperatures to increase the mass transfer of the analyte to the fiber coating.

Experimental Protocols

Note: The following protocol is a theoretical proposition and should be optimized for specific sample matrices and analytical instrumentation.

1. Materials and Reagents

-

SPME Fiber: A Polydimethylsiloxane (PDMS) coated fiber is recommended. For high molecular weight compounds, a thicker film (e.g., 100 µm) may provide better partitioning.

-

Sample Vials: 20 mL amber glass vials with PTFE/silicone septa.

-

Heater/Agitator: Capable of maintaining a constant temperature and agitation speed.

-

GC-MS System: Gas chromatograph coupled with a mass spectrometer for analysis.

-

This compound Standard: For calibration and spiking experiments.

-

Solvent: High-purity hexane or similar non-polar solvent for standard preparation.

-

Sample Matrix: The protocol is designed for a liquid sample matrix (e.g., a non-polar solvent or a melted wax). For solid samples, a suitable solvent extraction should be performed first.

2. SPME Sampling Procedure

-

Sample Preparation:

-

For liquid samples, accurately transfer 10 mL of the sample into a 20 mL SPME vial.

-

For solid samples, dissolve a known amount in a suitable non-polar solvent to a final volume of 10 mL.

-

If necessary, spike the sample with a known concentration of this compound standard for recovery studies.

-

-

Extraction:

-

Place the sample vial in the heater/agitator.

-

Heat the sample to a temperature below its boiling point but high enough to increase the analyte's mobility (e.g., 80-120°C). This step is critical for non-volatile compounds.

-

Once the temperature has stabilized, expose the SPME fiber to the sample by direct immersion (DI-SPME).

-

Agitate the sample at a constant speed (e.g., 250 rpm) to facilitate mass transfer.

-

Allow the fiber to be exposed to the sample for a predetermined time (e.g., 30-60 minutes). This extended extraction time is necessary for high-molecular-weight analytes.

-

-

Desorption:

-

After extraction, retract the fiber into the needle.

-

Immediately transfer the SPME device to the GC injector port.

-

Expose the fiber in the heated injection port (e.g., 280-300°C) for a sufficient time (e.g., 5 minutes) to ensure complete thermal desorption of the analyte onto the GC column.

-

3. GC-MS Analysis

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 320°C.

-

Hold: 10 minutes at 320°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Splitless mode.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

Data Presentation

The following table summarizes hypothetical quantitative data for the SPME-GC-MS analysis of this compound. This data is for illustrative purposes and would need to be determined experimentally.

| Parameter | Value |

| Linear Range | 1 - 500 µg/L |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 µg/L |

| Limit of Quantification (LOQ) | 1.5 µg/L |

| Recovery (at 50 µg/L) | 85 - 95% |

| Precision (RSD%) | < 10% |

Visualizations

Caption: Experimental workflow for SPME sampling of this compound.

Caption: Conceptual diagram of the SPME-GC-MS process.

Conclusion

This application note provides a theoretical guide for the application of Solid-Phase Microextraction for the sampling of the high-molecular-weight alkane, this compound. The proposed Direct Immersion SPME method, with the use of elevated temperatures, presents a promising, solvent-free alternative for the analysis of this and similar non-volatile compounds. Experimental validation and optimization of the outlined protocol are recommended to establish its performance for specific applications.

References

Application Notes and Protocols for 2-Methyltriacontane in Insect Behavior Assays

Application Notes

2-Methyltriacontane is a saturated, methyl-branched cuticular hydrocarbon (CHC) that plays a significant role in the chemical ecology of various insect species. As a component of the waxy outer layer of the insect cuticle, its primary function is to prevent desiccation. However, like many other CHCs, it also serves as a crucial semiochemical, mediating intra-specific communication.

Methyl-branched alkanes, such as this compound, are particularly important in nestmate recognition systems of social insects like ants and termites.[1][2][3][4] The specific blend of CHCs on an individual's cuticle acts as a chemical signature or "password" for colony membership. An individual ant can perceive the CHC profile of another through antennal contact and determine if it is a nestmate or an intruder from a foreign colony. While the entire CHC profile is often considered the recognition signal, specific components, including methyl-branched alkanes, are thought to be key contributors to this signal. In the African termite raiding ant, Pachycondyla analis, alkenes and methyl-branched alkanes were identified as crucial cues for nestmate recognition.[1]

Furthermore, this compound has been identified as a pheromone for the spider Argiope bruennichi and the parasitoid wasp Roptrocerus xylophagorum, although the specific behavioral context (e.g., sex, aggregation) is not fully detailed in publicly available databases.[5]

The study of this compound in insect behavior assays typically involves either the analysis of its presence in natural CHC extracts or the use of a synthetic version of the compound to elicit a behavioral response. Behavioral assays are designed to test the compound's effect on recognition, aggression, mating behavior, or aggregation. Due to the complexity of CHC profiles, research often focuses on the behavioral response to complete extracts. However, the protocols outlined below are adapted for testing the specific effects of synthetic this compound, a critical step in deconvoluting the roles of individual components within a complex chemical signal.

Quantitative Data Presentation

Table 1: Representative Cuticular Hydrocarbon Profile of an Ant Species